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Trasis QC1: A Paradigm Shift in
Radiopharmaceutical Quality Control?

A Comparative Guide to Performance Validation Against Traditional QC Methods
For Researchers, Scientists, and Drug Development Professionals

The landscape of radiopharmaceutical quality control (QC) is evolving, driven by the need for
increased efficiency, enhanced safety, and robust compliance. In this context, the Trasis QC1
emerges as a noteworthy innovation, promising a streamlined, "all-in-one" solution that
challenges the conventions of traditional QC methodologies. This guide provides an objective
comparison of the Trasis QC1's automated approach against established QC techniques,
supported by an analysis of the underlying experimental principles. While direct, peer-reviewed
comparative performance data for the QC1 remains largely unpublished, this document
synthesizes available information to offer a comprehensive overview for researchers, scientists,
and drug development professionals.

Executive Summary

The Trasis QC1 is a compact, automated system designed to perform a comprehensive suite of
quality control tests on radiopharmaceuticals from a single sample. This integrated approach
aims to significantly reduce the footprint, manual handling, and time required for QC compared
to traditional methods, which typically involve a series of discrete instruments and manual
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procedures. The core of the QC1's methodology lies in the miniaturization and automation of
established analytical techniques.

I. Comparison of Key QC Parameters

The following tables provide a comparative summary of the Trasis QC1 and traditional QC
methods for critical quality attributes of radiopharmaceuticals. It is important to note that the
performance characteristics of the Trasis QC1 are based on manufacturer claims and the
intended design, as independent validation data is not widely available in published literature.

Table 1: Radiochemical Purity
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Traditional Method

Feature Trasis QC1
(HPLCITLC)
Automated radio-High-
Performance Liquid Manual or semi-automated
Chromatography (radio-HPLC)  HPLC systems with a
Methodology

and/or radio-Thin-Layer
Chromatography (radio-TLC)
module.

radioactivity detector; manual

TLC plates with a scanner.

Analysis Time

Claimed to be significantly
faster due to automation and

integration.

Can be time-consuming,
involving system setup, sample
preparation, run time, and data

analysis.

Sample Volume

Requires a small sample

volume.

Variable, but generally requires
larger volumes than integrated

systems.

Operator Intervention

Minimal, primarily sample
loading and initiating the

sequence.

Significant, including sample
preparation, system
calibration, and data

interpretation.

Data Integrity

Integrated data acquisition and
reporting system enhances

data integrity.

Data from multiple instruments
may need to be manually
compiled, increasing the risk of

error.

Flexibility

May have predefined methods

for specific tracers.

Highly flexible, allowing for
extensive method

development and optimization.

Table 2: Residual Solvents
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Traditional Method (Gas

Feature Trasis QC1
Chromatography - GC)
Standalone GC system with a
Miniaturized Gas Flame lonization Detector
Methodology

Chromatography (GC) module.

(FID) or Mass Spectrometer
(MS).

Analysis Time

Potentially faster cycle times
due to miniaturization and

automation.

Typically involves longer run

times and system equilibration.

System Footprint

Integrated within the compact
QC1 unit.

Requires a dedicated

benchtop GC system.

Consumables

Utilizes proprietary or specific

consumables for the module.

Requires a range of standard

GC columns, gases, and vials.

Validation

Method validation is likely
performed by the manufacturer

for specific applications.

User is responsible for full
method validation according to

pharmacopeial guidelines.

Table 3: Kryptofix 2.2.2 Determination
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Traditional Method (TLC

Feature Trasis QC1
Spot Test)
Manual application of the
) ) sample and a standard to a
Automated colorimetric spot
o ) TLC plate, followed by
Methodology test or a miniaturized analytical S
) development and visualization
technique. ] o
with an iodine chamber or
specific reagents.
Automated reading removes Relies on visual comparison by
Subijectivity the subjective interpretation of the analyst, which can be
spot size and color intensity. subjective.
] o Primarily a limit test, providing
o May offer semi-quantitative or T _
Quantitation o a qualitative or semi-
guantitative results. o
quantitative result.
Faster and less labor- A relatively quick but manual
Speed

intensive.

procedure.

Documentation

Automatically records the

result in the final report.

Requires manual
documentation of the visual

result.

Il. Experimental Workflows: A Visual Comparison

The following diagrams illustrate the conceptual workflows for performing a comprehensive QC

analysis using traditional methods versus the streamlined approach of the Trasis QC1.
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Traditional QC Workflow
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Trasis QC1 Workflow

lll. Detailed Methodologies of Traditional QC

To fully appreciate the consolidated approach of the Trasis QC1, it is essential to understand
the individual traditional methods it aims to integrate.
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A. Radiochemical Purity by HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone of radiopharmaceutical

QC.

e Principle: The sample is injected into a column packed with a stationary phase. A mobile
phase is pumped through the column, separating the components of the sample based on
their affinity for the stationary and mobile phases. A radioactivity detector placed after the
column measures the activity of the eluting compounds.

o Experimental Protocol:

o System Preparation: Equilibrate the HPLC system with the specified mobile phase until a
stable baseline is achieved.

o Calibration: Calibrate the system with a known standard.

o Sample Preparation: Dilute the radiopharmaceutical sample to an appropriate activity
concentration.

o Injection: Inject a defined volume of the sample onto the column.

o Data Acquisition: Record the chromatogram, which shows peaks corresponding to the
radiolabeled product and any radiochemical impurities.

o Analysis: Integrate the peak areas to calculate the percentage of radiochemical purity.

B. Residual Solvents by Gas Chromatography

Gas Chromatography (GC) is the standard method for the analysis of residual solvents.

e Principle: The sample is vaporized and injected into a gaseous mobile phase (carrier gas)
which carries it through a heated column. The components are separated based on their
volatility and interaction with the stationary phase lining the column. A detector at the outlet
of the column responds to the separated components.

e Experimental Protocol:
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C.

System Preparation: Set the appropriate temperatures for the injector, column, and
detector. Establish a stable flow of the carrier gas.

Calibration: Prepare and run a series of standards containing known concentrations of the
potential residual solvents.

Sample Preparation: Accurately weigh or pipette the sample into a headspace vial and
seal it.

Injection: Place the vial in an autosampler, which heats the sample to drive the volatile
solvents into the headspace. A sample of the headspace gas is then automatically injected
into the GC.

Data Acquisition: Record the chromatogram.

Analysis: lIdentify and quantify the residual solvents by comparing the retention times and
peak areas to the calibration standards.

Kryptofix 2.2.2 by TLC Spot Test

The determination of Kryptofix 2.2.2, a phase transfer catalyst used in the synthesis of many

18F-radiopharmaceuticals, is critical due to its toxicity.

e Principle: This is a colorimetric limit test performed on a Thin-Layer Chromatography (TLC)

plate. The sample and a standard solution of Kryptofix are spotted on the plate. After

development, the plate is exposed to iodine vapor or a specific staining reagent. The

presence of Kryptofix is indicated by a colored spot.

o Experimental Protocol:

Plate Preparation: Draw a starting line on a TLC plate.

Spotting: Apply a small spot of the radiopharmaceutical sample and a spot of a Kryptofix
standard solution (at the limit concentration) on the starting line.

Development: Place the plate in a developing chamber containing an appropriate solvent
and allow the solvent to move up the plate.
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o Visualization: Remove the plate, allow it to dry, and then place it in a chamber containing
iodine crystals or spray it with an appropriate reagent.

o Analysis: Compare the intensity and size of the spot from the sample to that of the
standard. The sample passes the test if the spot corresponding to Kryptofix is not more
intense than the spot from the standard.

IV. Conclusion and Future Outlook

The Trasis QC1 represents a significant step towards the automation and integration of
radiopharmaceutical quality control. Its "sample-to-report" approach offers compelling
advantages in terms of speed, simplicity, and safety by minimizing manual interventions and
consolidating multiple analytical instruments into a single, compact unit.

However, the lack of extensive, independent, and peer-reviewed performance validation data is
a current limitation for a direct quantitative comparison. For the broader scientific and drug
development community to fully embrace such integrated systems, transparent and
comprehensive data demonstrating equivalence or superiority to traditional, validated methods
will be crucial. This data should encompass key analytical performance characteristics such as
accuracy, precision, linearity, range, specificity, limit of detection (LOD), and limit of quantitation
(LOQ) for a variety of radiopharmaceuticals.

As the field of radiopharmacy continues to grow, with an increasing demand for novel tracers
and personalized medicine, the need for rapid and reliable QC will only intensify. The Trasis
QC1 and similar integrated systems are poised to play a pivotal role in meeting this demand,
provided their performance is rigorously validated and documented. Future studies directly
comparing the QC1 against traditional methods on a head-to-head basis will be invaluable in
solidifying its position in the quality control workflow of modern radiopharmacies.

 To cite this document: BenchChem. [performance validation of the Trasis QC1 against
traditional QC methods]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b7789326#performance-validation-of-the-trasis-qc1-
against-traditional-qc-methods]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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